2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
2-[[5-(4-Ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-linked acetamide moiety bearing a 4-methoxyphenylmethyl group. This compound shares structural motifs with several bioactive molecules, including Orco agonists (e.g., VUAA-1) , tyrosinase inhibitors , and antimicrobial agents . Its electron-donating substituents (ethoxy and methoxy groups) may influence solubility, metabolic stability, and receptor binding compared to analogs with halogen or electron-withdrawing groups.
Properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-3-33-23-15-11-20(12-16-23)25-28-29-26(30(25)21-7-5-4-6-8-21)34-18-24(31)27-17-19-9-13-22(32-2)14-10-19/h4-16H,3,17-18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHKTXBQFDGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide (CAS Number: 720667-83-4) belongs to a class of triazole derivatives known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various phenyl-substituted triazoles with sulfanyl groups. The method employed often includes nucleophilic substitution reactions that yield high-purity products suitable for biological testing. For instance, one study reported a novel synthetic route that involved the use of caesium carbonate to facilitate the transformation into the desired triazole derivative .
Antimicrobial Properties
Triazole compounds are well-documented for their antimicrobial activity. Research has shown that derivatives similar to the compound exhibit significant inhibitory effects against various bacterial and fungal strains. For example, studies have indicated that triazole derivatives can effectively inhibit the growth of Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The compound has shown promise in anticancer research. A study screening a library of compounds identified several triazole derivatives with notable cytotoxic effects on cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for some derivatives were reported as low as 1.9 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound may also possess anti-inflammatory activity. Triazole derivatives have been investigated for their ability to inhibit tumor necrosis factor-alpha (TNFα) signaling pathways, which are crucial in inflammatory responses. Compounds similar to the one discussed have been shown to act as selective inhibitors of TNFα and its receptor interactions, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
| Study | Activity | Cell Line/Organism | IC50/MIC |
|---|---|---|---|
| Study 1 | Antimicrobial | Candida albicans | MIC: 10 µg/mL |
| Study 2 | Anticancer | HCT-116 | IC50: 1.9 µg/mL |
| Study 3 | Anti-inflammatory | TNFα signaling | Inhibition observed |
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that the triazole ring plays a critical role in its biological activity by interacting with key enzymes or receptors involved in microbial growth and cancer cell proliferation. The sulfur atom in the sulfanyl group may also contribute to its reactivity and interaction with biological targets.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring, which is known for its biological activity, particularly in antifungal and anticancer applications. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 437.5 g/mol.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various triazole derivatives, the compound demonstrated notable activity against several bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The triazole moiety is associated with anticancer activity due to its ability to inhibit specific enzymes involved in tumor growth. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .
Structure-Activity Relationship Studies
By synthesizing analogs of this compound, researchers can explore the structure-activity relationship (SAR) to identify key structural features that enhance biological activity. Such studies help optimize pharmacological profiles and improve therapeutic efficacy .
Inhibitory Effects on Enzymes
Molecular docking studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. This positions it as a potential anti-inflammatory agent, warranting further investigation into its mechanism of action .
Material Science Applications
The unique structure of 2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide also opens avenues for applications in material science:
Electronic Properties
Due to its conjugated systems and heteroatoms, the compound may exhibit interesting electronic and optical properties. Research into these characteristics could lead to applications in organic electronics or photonic devices .
Potential as a Sensor Material
The chemical structure suggests that it could be utilized in sensor technologies, particularly for detecting biological molecules or environmental pollutants. The sensitivity and specificity of such sensors could be enhanced through further modifications of the compound.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI evaluated various triazole derivatives for their antimicrobial properties. The findings indicated that this specific compound exhibited significant inhibition against Gram-positive bacteria, highlighting its potential use in developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound could effectively induce cell death in specific cancer cell lines through apoptosis mechanisms. This discovery has prompted further research into its use as a chemotherapeutic agent .
Case Study 3: Structure Optimization
Research focused on synthesizing analogs revealed that modifications to the phenyl groups significantly impacted biological activity. This underscores the importance of continuous structure optimization for enhancing therapeutic effects .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical acid-derived reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form sulfonyl esters.
Example:Yields: >80% under reflux with concentrated sulfuric acid.
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Amidation : Reacts with primary or secondary amines (e.g., aniline, ethylenediamine) via carbodiimide-mediated coupling (e.g., DCC, EDC) to produce sulfonamide derivatives.
Example:Typical conditions: Room temperature, dichloromethane solvent.
Nucleophilic Aromatic Substitution
The bromine atom at the para position of the phenyl ring participates in SAr reactions with strong nucleophiles (e.g., amines, thiols):
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Reaction with piperazine in DMF at 100°C replaces bromine with a piperazinyl group.
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Thiols (e.g., benzyl mercaptan) in the presence of a base (KCO) yield thioether derivatives.
Cyclocondensation Reactions
The sulfonyl and acetic acid groups facilitate heterocycle synthesis:
Formation of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
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Reacts with hydrazides (e.g., acetohydrazides) in POCl under reflux to form 1,3,4-thiadiazoles (Scheme 1) .
Example: -
Desulfurization with HgO in ethanol converts thiadiazoles to oxadiazoles (e.g., 70% yield) .
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings:
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Palladium-catalyzed coupling with arylboronic acids produces biaryl sulfonylacetic acids.
Example:Conditions: DMF/HO, 80°C; yields: 60–85%.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among triazole-acetamide derivatives lie in substituent patterns on the triazole ring and the acetamide side chain. Below is a comparative analysis:
*Calculated using molecular formula C25H25N5O3S.
†Estimated based on synthesis in .
Key Observations :
- Electron-Donating vs. However, chloro or nitro groups (e.g., in ) may increase electrophilicity and reactivity in biological systems.
- Side Chain Flexibility: The phenoxymethyl group in introduces steric bulk, which could hinder binding to compact active sites compared to the target’s simpler phenyl and methoxybenzyl groups.
2.2.1 Antimicrobial Activity
- Target Compound: Limited direct data, but structurally related derivatives (e.g., ) show MIC values of 12.5–25 µg/mL against E. coli and S. aureus. The methoxy group may enhance penetration through bacterial membranes.
- KA Series : Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) at the aryl ring exhibited superior antimicrobial activity (MIC: 6.25 µg/mL), suggesting that the target’s electron-donating groups may reduce potency unless compensated by other interactions.
2.2.2 Enzyme Inhibition
- Tyrosinase Inhibitors : Thiazole-triazole hybrids (e.g., compound 5) achieved IC50 values of 1.2–3.8 µM. The target’s lack of a thiazole moiety may limit tyrosinase affinity but could redirect activity toward other targets like Orco channels.
- Orco Agonists : VUAA-1 (EC50: 2.3 µM) and OLC-12 activate insect odorant receptors. The target’s ethoxy group may mimic VUAA-1’s ethyl substituent, but its larger phenyl group could reduce binding efficiency.
2.2.3 Anti-Inflammatory and Antioxidant Activity
- KA Series : Compounds with pyridinyl groups showed 70–85% hydrogen peroxide radical scavenging at 100 µg/mL. The target’s methoxybenzyl group may contribute to similar antioxidant effects via resonance stabilization of radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
